molecular formula C14H23N3O B15121107 [1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol

[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol

Cat. No.: B15121107
M. Wt: 249.35 g/mol
InChI Key: SWUWWUPPOOOSHV-UHFFFAOYSA-N
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Description

[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol: is a complex organic compound featuring a piperidine ring substituted with a pyridazine moiety and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol typically involves multi-step organic reactions One common approach starts with the preparation of the pyridazine ring, followed by its attachment to the piperidine ringSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency, reduce costs, and ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol: can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol: has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methanol: can be compared with similar compounds such as:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methanol

InChI

InChI=1S/C14H23N3O/c1-14(2,3)12-4-5-13(16-15-12)17-8-6-11(10-18)7-9-17/h4-5,11,18H,6-10H2,1-3H3

InChI Key

SWUWWUPPOOOSHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCC(CC2)CO

Origin of Product

United States

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